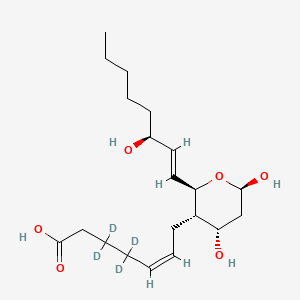

11-Dehydro-thromboxane B2-d4

Description

BenchChem offers high-quality 11-Dehydro-thromboxane B2-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-Dehydro-thromboxane B2-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H34O6 |

|---|---|

Molecular Weight |

374.5 g/mol |

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S,6R)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H34O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,20-22,25H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+,20+/m0/s1/i5D2,8D2 |

InChI Key |

XNRNNGPBEPRNAR-AZDPWLPUSA-N |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@@H](O[C@@H]1/C=C/[C@H](CCCCC)O)O)O |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

biological significance of thromboxane A2 metabolism

An In-depth Technical Guide to the Biological Significance of Thromboxane A2 Metabolism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the metabolism of thromboxane A2 (TXA2), a potent lipid mediator with profound implications in health and disease. We will delve into its synthesis, signaling pathways, physiological functions, and pathological roles. This document is designed to be a technical resource, offering detailed experimental protocols, quantitative data, and pathway visualizations to support advanced research and therapeutic development.

Introduction

Thromboxane A2 (TXA2) is an eicosanoid derived from arachidonic acid. First identified in the 1970s, it is a key player in hemostasis and vascular biology.[1] Produced primarily by activated platelets, TXA2 is a powerful vasoconstrictor and a potent promoter of platelet aggregation.[2][3] Its activity is tightly regulated, as dysregulation of the TXA2 pathway is implicated in a wide range of pathologies, including myocardial infarction, stroke, atherosclerosis, and cancer.[2][4] Due to its extreme instability, TXA2 functions as a local autocrine or paracrine mediator.[5] This guide explores the intricate details of TXA2 metabolism and its far-reaching biological significance.

Biosynthesis and Metabolism of Thromboxane A2

The generation of TXA2 is a multi-step enzymatic process initiated by cellular stimulation.

Synthesis Pathway:

-

Arachidonic Acid Release: Upon cellular activation (e.g., by collagen or thrombin), phospholipase A2 (PLA2) is activated and releases arachidonic acid (AA) from the cell membrane phospholipids.[3][4]

-

Prostaglandin H2 Formation: The free AA is then converted into the unstable endoperoxide intermediate, prostaglandin H2 (PGH2), by the action of cyclooxygenase (COX) enzymes.[3] In platelets, this is predominantly carried out by the constitutively expressed COX-1 enzyme.[6]

-

TXA2 Generation: Thromboxane A2 synthase (TXAS), a cytochrome P450 enzyme, catalyzes the isomerization of PGH2 into active TXA2.[5][7] This reaction also yields an equimolar amount of 12-hydroxyheptadecatrienoic acid (12-HHT).[5]

Metabolism and Degradation: TXA2 is chemically unstable in aqueous solutions and has a very short half-life of approximately 30-37 seconds under physiological conditions.[5][8]

-

Hydrolysis to TXB2: TXA2 is rapidly and non-enzymatically hydrolyzed to its biologically inactive, but more stable, metabolite, thromboxane B2 (TXB2).[3][5] TXB2 has a circulating half-life of 5-7 minutes.[9]

-

Further Metabolism: TXB2 undergoes further enzymatic degradation in the liver and other tissues. The two primary long-lived metabolites are 11-dehydro-thromboxane B2 and 2,3-dinor-thromboxane B2.[9][10] 11-dehydro-TXB2 has a circulating half-life of about 45 minutes, making it an excellent biomarker for assessing systemic, time-integrated TXA2 production in vivo.[9][11] These metabolites are eventually excreted in the urine.[4]

References

- 1. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 2. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platelet thromboxane (11-dehydro-Thromboxane B2) and aspirin response in patients with diabetes and coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11-Dehydro Thromboxane B2/Creatinine Ratio | Rupa Health [rupahealth.com]

- 5. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 6. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional analysis of human thromboxane synthase polymorphic variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Urinary 11-dehydrothromboxane B2 aspirin efficacy testing is sensitive to perioperative inflammation in pediatric solid-organ transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

11-dehydro-thromboxane B2 as a biomarker for cardiovascular disease

An In-depth Technical Guide to 11-dehydro-thromboxane B2 as a Biomarker for Cardiovascular Disease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 11-dehydro-thromboxane B2 (11-dhTxB2) and its role as a critical biomarker in cardiovascular disease (CVD). We will delve into its biochemical origins, clinical significance, methodologies for its detection, and its place in the broader context of cardiovascular pathophysiology.

Introduction: The Thromboxane Pathway in Cardiovascular Health and Disease

Thromboxane A2 (TxA2) is a potent, yet highly unstable, lipid mediator derived from arachidonic acid.[1] Primarily synthesized by activated platelets via the cyclooxygenase-1 (COX-1) enzyme, TxA2 plays a pivotal role in hemostasis and thrombosis.[1][2] Its primary functions include stimulating platelet activation and aggregation and inducing vasoconstriction, both of which are critical processes in the pathophysiology of atherothrombotic diseases.[2][3]

Due to its extremely short half-life in aqueous solutions (approximately 30 seconds), direct measurement of TxA2 in vivo is not feasible.[3][4] Instead, its biosynthesis and activity are assessed by measuring its more stable metabolites.[1] TxA2 is rapidly hydrated to the inactive but more stable thromboxane B2 (TxB2).[4] TxB2 is then further metabolized in the liver to several products, with 11-dehydro-thromboxane B2 (11-dhTxB2) being one of the most abundant and stable enzymatic metabolites excreted in the urine.[1] Consequently, urinary 11-dhTxB2 levels serve as a reliable and non-invasive index of in vivo, systemic TxA2 production and platelet activation.[1][5][6]

The Role of 11-dhTxB2 in Cardiovascular Disease Pathophysiology

Elevated systemic production of TxA2, as reflected by increased urinary 11-dhTxB2 levels, is intrinsically linked to the pathogenesis of cardiovascular diseases.[7] In atherosclerotic disease, TxA2 production is heightened, contributing to a prothrombotic state.[2] Preclinical studies have shown that TxA2 not only promotes platelet activation but also exerts potent vascular pro-inflammatory effects that contribute to the development, progression, and destabilization of atherosclerotic plaques.[7]

The clinical relevance of this is underscored by numerous studies demonstrating that elevated urinary 11-dhTxB2 levels are associated with a higher risk of adverse cardiovascular outcomes in individuals with atherosclerotic cardiovascular disease (ASCVD).[7] Furthermore, increased platelet reactivity and, consequently, higher 11-dhTxB2 levels are observed in conditions such as metabolic syndrome, obesity, and diabetes, which are themselves major risk factors for CVD.[5][6]

Clinical Utility of 11-dhTxB2 as a Biomarker

The measurement of urinary 11-dhTxB2 has several key clinical applications in the management and risk stratification of cardiovascular disease.

Assessing Aspirin Response and "Aspirin Resistance"

Low-dose aspirin is a cornerstone of antiplatelet therapy for the secondary prevention of cardiovascular events. It acts by irreversibly inhibiting the platelet COX-1 enzyme, thereby reducing the production of TxA2.[2][8] However, there is significant interindividual variability in the response to aspirin. Inadequate suppression of TxA2 production, despite aspirin therapy, is termed "aspirin resistance." Urinary 11-dhTxB2 is a key biomarker used to assess the efficacy of aspirin therapy.[9][10] Patients who continue to exhibit high levels of urinary 11-dhTxB2 while on aspirin are considered poor responders and may be at a higher risk for thrombotic events.[8][10][11]

Risk Stratification in Cardiovascular Disease

Elevated levels of 11-dhTxB2 have been shown to be an independent risk factor for adverse outcomes. In patients with stable coronary artery disease on aspirin therapy, higher urinary 11-dhTxB2 concentrations are associated with increased all-cause mortality.[12] This suggests that 11-dhTxB2 can be used to identify high-risk patients who may benefit from more intensive secondary prevention strategies.[12]

A Marker for Prothrombotic States

Conditions associated with increased platelet activation, such as acute coronary syndrome (ACS), diabetes, and metabolic syndrome, consistently show higher baseline levels of urinary 11-dhTxB2 compared to healthy individuals.[6][10][11] This makes 11-dhTxB2 a valuable tool for studying the underlying platelet hyperactivity in these prothrombotic states.

Quantitative Data on 11-dhTxB2 Levels

The following tables summarize key quantitative data for urinary 11-dhTxB2 from various studies. It is important to note that values can vary based on the assay method and the specific patient population.

| Population | Mean/Median 11-dhTxB2 Level (pg/mg creatinine) | Key Findings | Reference(s) |

| Healthy Adults | 635 +/- 427 (mean +/- SD) | Baseline levels in a healthy cohort. | [13] |

| Healthy Adults | Mean: 1119, Range: 62–3121 | Provides a reference range for healthy individuals. | [14] |

| Patients with Diabetes Mellitus (DM) | Mean baseline 69.6% higher than healthy controls. | Patients with DM exhibit higher baseline platelet activation. | [10] |

| Patients with Acute Coronary Syndrome (ACS) | Mean baseline: 7322 | Markedly elevated levels during acute ischemic events. | [11] |

| Males with Metabolic Syndrome (Aspirin-Naive) | Elevated (≥2500) in two-thirds of patients. | High prevalence of increased platelet activity in this group. | [6] |

| ACS Patients (Baseline, pre-PTCA) | Higher in females than males. | Gender differences in 11-dhTxB2 levels have been observed. | [15][16] |

| Parameter | 11-dhTxB2 Cut-off Value (pg/mg creatinine) | Clinical Context | Reference(s) |

| Aspirin Response Cut-off | ≤1500 | Indicates an adequate response to aspirin therapy. | [5][10] |

| Aspirin Poor Responder / "Aspirin Resistance" | >1500 | Suggests inadequate platelet inhibition by aspirin. | [8][10][11] |

| Elevated Baseline Platelet Activity | ≥1496 | Cut-off determined by ROC curve analysis in an ACS study. | [15][16] |

| Normal Baseline (Aspirin-Free) Platelet Activity | <2500 | Proposed level to define normal baseline platelet activity. | [6][17] |

| Moderately to Highly Elevated Platelet Activity | >2500 | Warrants cardiovascular disease risk assessment. | [6][14] |

| Very High Platelet Activity | >10,000 | Suggests a need for risk factor evaluation and aspirin response testing. | [6][11] |

Experimental Protocols for 11-dhTxB2 Measurement

Accurate quantification of urinary 11-dhTxB2 is crucial for its clinical and research applications. The two primary methods are enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Collection and Handling

-

Sample Type : Urine is the standard sample type.[18]

-

Collection : Morning urine samples are often used.[18] Samples should be collected in a sterile container.

-

Processing : Immediately after collection, centrifuge the urine at 2000-3000 rpm for 20 minutes to remove sediment and cellular debris.[18][19]

-

Storage : The supernatant should be aliquoted and frozen at -20°C or -80°C until analysis.[18][20] Samples are stable under these conditions. Avoid repeated freeze-thaw cycles.[19]

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA is a widely used method for quantifying 11-dhTxB2 and is available in commercial kit formats (e.g., AspirinWorks®).[18][21] The following is a general protocol based on a competitive ELISA format.

-

Principle : This assay is based on the competition between 11-dhTxB2 in the sample and a labeled 11-dhTxB2 conjugate for a limited number of binding sites on a specific monoclonal antibody.[4][22] The amount of signal generated is inversely proportional to the concentration of 11-dhTxB2 in the sample.[22]

-

Preparation :

-

Allow all reagents and samples to reach room temperature.

-

Prepare wash buffer by diluting the concentrate as per the kit instructions.[19]

-

Prepare a standard curve by performing serial dilutions of the provided 11-dhTxB2 standard.

-

-

Assay Procedure :

-

Add standards, controls, and urine samples to the appropriate wells of the antibody-coated microplate.

-

Add the 11-dhTxB2-enzyme conjugate to each well.

-

Incubate the plate, typically for 1-2 hours at 37°C, to allow for competitive binding.[19]

-

Wash the plate multiple times with wash buffer to remove unbound reagents.[19]

-

Add the substrate solution to each well and incubate for a specified time (e.g., 10-20 minutes) at 37°C, protected from light.[19]

-

Stop the reaction by adding a stop solution.

-

-

Data Analysis :

-

Read the absorbance of each well at the appropriate wavelength (e.g., 405 nm).[22]

-

Generate a standard curve by plotting the absorbance versus the concentration of the standards.

-

Determine the concentration of 11-dhTxB2 in the samples by interpolating their absorbance values from the standard curve.

-

Normalize the 11-dhTxB2 concentration to the urinary creatinine concentration (measured separately) and express the final result as pg/mg creatinine.[22]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is considered a gold-standard method, offering high sensitivity and specificity.[13]

-

Principle : This method involves the chromatographic separation of 11-dhTxB2 from other urinary components, followed by its specific detection and quantification using a tandem mass spectrometer.

-

Sample Preparation (Solid-Phase Extraction - SPE) :

-

Thaw urine samples and spike with a deuterium-labeled internal standard (e.g., 11-dehydro-TXB2-d4).[13]

-

Perform solid-phase extraction to purify and concentrate the analyte. A mixed-mode anion exchange (MAX) SPE plate is often used.[23]

-

Wash the SPE cartridge to remove interfering substances.

-

Elute the 11-dhTxB2 and internal standard from the cartridge.

-

Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for injection.[24]

-

-

LC-MS/MS Analysis :

-

Chromatography : Inject the reconstituted sample into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase). Use a gradient elution to separate 11-dhTxB2 from other molecules.[24]

-

Mass Spectrometry : The eluent from the HPLC is introduced into the mass spectrometer. Operate the instrument in the selected reaction monitoring (SRM) mode.[13]

-

Monitor specific precursor-to-product ion transitions for both 11-dhTxB2 (e.g., m/z 367 to m/z 161) and its internal standard (e.g., m/z 371 to m/z 165).[13]

-

-

Data Analysis :

-

Quantify the 11-dhTxB2 concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations.

-

Normalize the result to urinary creatinine concentration.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding.

Caption: Thromboxane A2 synthesis, signaling cascade, and metabolic fate.

Caption: Experimental workflow for urinary 11-dhTxB2 measurement.

Caption: Clinical interpretation of urinary 11-dhTxB2 levels.

Conclusion and Future Directions

Urinary 11-dehydro-thromboxane B2 is a robust and clinically valuable biomarker for assessing in vivo platelet activation and the pathobiology of cardiovascular disease. Its non-invasive measurement provides critical insights for risk stratification, particularly in identifying individuals with heightened thrombotic potential and for monitoring the effectiveness of antiplatelet therapy with aspirin.

Future research should continue to refine the clinical algorithms for interpreting 11-dhTxB2 levels, especially in diverse patient populations and in the context of novel antiplatelet agents. For drug development professionals, 11-dhTxB2 serves as a key pharmacodynamic biomarker to evaluate the efficacy of new compounds targeting the COX-1/TxA2 pathway or other aspects of platelet function. The integration of 11-dhTxB2 measurement into clinical trials and practice has the potential to advance personalized medicine in the prevention and treatment of cardiovascular disease.

References

- 1. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]

- 2. droracle.ai [droracle.ai]

- 3. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 4. Stability of thromboxane in blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 11-Dehydro Thromboxane B2/Creatinine Ratio | Rupa Health [rupahealth.com]

- 6. mdpi.com [mdpi.com]

- 7. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Platelet thromboxane (11-dehydro-Thromboxane B2) and aspirin response in patients with diabetes and coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 10. Platelet thromboxane (11-dehydro-Thromboxane B2) and aspirin response in patients with diabetes and coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. wjgnet.com [wjgnet.com]

- 12. Urinary 11-Dehydro-Thromboxane B2 and Mortality in Patients With Stable Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. "Gender-specific 11-dehydro-thromboxane B2 levels in acute coronary syn" by Sheetal Chauhan, Ajit Singh et al. [impressions.manipal.edu]

- 16. japsonline.com [japsonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Urine 11-Dehydro-Thromboxane B2 in Aspirin-Naive Males with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 19. assaygenie.com [assaygenie.com]

- 20. avmajournals.avma.org [avmajournals.avma.org]

- 21. walkinlab.com [walkinlab.com]

- 22. accessdata.fda.gov [accessdata.fda.gov]

- 23. celerion.com [celerion.com]

- 24. academic.oup.com [academic.oup.com]

structure and chemical properties of 11-dehydro-thromboxane B2-d4

An In-depth Technical Guide to 11-dehydro-thromboxane B2-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-dehydro-thromboxane B2 (11-dehydro-TXB2) is a principal and stable metabolite of thromboxane A2 (TXA2), a potent but highly unstable mediator of platelet aggregation and vasoconstriction.[1][2] Due to the rapid degradation of TXA2 and the potential for artificial elevation of its immediate product, thromboxane B2 (TXB2), from platelet activation during blood sample collection, 11-dehydro-TXB2 has emerged as a definitive biomarker for quantifying systemic TXA2 production in vivo.[3][4] Its longer plasma half-life of approximately 45-60 minutes makes it a reliable index for assessing platelet activity in various physiological and pathological states, including atherosclerotic cardiovascular disease.[4][5][6]

This guide focuses on the deuterated isotopologue, 11-dehydro-thromboxane B2-d4 (11-dehydro-TXB2-d4). This molecule is indispensable in modern analytical chemistry, serving as an ideal internal standard for precise and accurate quantification of endogenous 11-dehydro-TXB2 levels using stable isotope dilution mass spectrometry.[5][7] Its use is critical in clinical research and drug development, particularly for monitoring the efficacy of antiplatelet therapies such as aspirin.[8][9]

Core Molecular Profile

11-dehydro-thromboxane B2-d4 is the deuterium-labeled form of 11-dehydro-TXB2, designed specifically for use as an internal standard in mass spectrometry-based assays.[10] The incorporation of four deuterium atoms results in a mass shift that allows it to be distinguished from the endogenous analyte while maintaining nearly identical chemical and physical properties.

Chemical and Physical Properties

| Property | Value |

| Formal Name | 9α,15S-dihydroxy-11-oxothromba-5Z,13E-dien-1-oic-3,3,4,4-d₄ acid[5] |

| Synonyms | 11-dehydro TXB2-d4, 11-keto TXB2-d4[5][10] |

| CAS Number | 1240398-15-5[5] |

| Molecular Formula | C₂₀H₂₈D₄O₆[5][10] |

| Molecular Weight | 372.5 g/mol [5][10] |

| Purity | ≥99% deuterated forms (d₁-d₄)[5] |

| Formulation | A solution in methyl acetate[5] |

Solubility Data

Data based on the non-deuterated analog, 11-dehydro-TXB2.

| Solvent | Solubility |

| DMF | >50 mg/mL[5] |

| DMSO | >25 mg/mL[5] |

| Ethanol | >100 mg/mL[5] |

| PBS (pH 7.2) | >100 µg/mL[5] |

Biosynthesis and Biological Signaling Pathways

The formation of 11-dehydro-TXB2 is the culmination of the thromboxane biosynthesis pathway, which begins with the release of arachidonic acid from membrane phospholipids.

Biosynthesis of 11-dehydro-thromboxane B2

Arachidonic acid is first converted to the unstable intermediates Prostaglandin G₂ (PGG₂) and Prostaglandin H₂ (PGH₂) by cyclooxygenase (COX-1) enzymes in platelets.[2] Thromboxane synthase then metabolizes PGH₂ into TXA₂.[2] TXA₂ is rapidly hydrolyzed to the more stable but biologically inactive TXB₂.[11] Finally, TXB₂ is dehydrogenated by 11-dehydroxythromboxane B2 dehydrogenase (TXDH) to form 11-dehydro-TXB2, a major metabolite found in plasma and urine.[3][12]

Signaling via CRTH2 Receptor

Contrary to its initial classification as a biologically inactive metabolite, 11-dehydro-TXB2 has been identified as a full agonist for the Chemoattractant Receptor-Homologous molecule expressed on TH2 cells (CRTH2), a key receptor in allergic inflammation also activated by prostaglandin D₂.[13] This interaction triggers downstream signaling cascades in eosinophils and basophils, including intracellular calcium mobilization, leading to cellular activation, shape change, and chemotaxis.[13] This finding suggests that 11-dehydro-TXB2 may play a direct role in inflammatory responses.

Quantitative Data Summary

The concentration of 11-dehydro-TXB2 is a critical indicator of platelet activity. Its levels are measured in plasma and, more commonly, urine, where concentrations are higher and collection is non-invasive.

| Parameter | Matrix | Population / Condition | Reported Value(s) |

| Concentration | Plasma | Healthy Male Volunteers | 0.8–2.5 pg/mL[3] |

| Plasma | Healthy Subjects | 0.9–1.8 pg/mL[4] | |

| Plasma | Patients with Severe Atherosclerosis | 5–50 pg/mL[4] | |

| Urinary Excretion | Urine | Healthy Volunteers (24h) | 1.2 ± 0.36 µ g/24h [3] |

| Urinary Concentration | Urine | Healthy Adults | 635 ± 427 pg/mg creatinine[14] |

| Urine | Healthy Adults | 47 to 942 pg/mL[15] | |

| Assay Cut-off | Urine | Aspirin Efficacy Test | 1500 pg/mg creatinine[9] |

| Assay Range | Urine | ELISA | 300–4000 pg/mL[9] |

| Assay Linearity | - | LC-MS/MS | 50 pg – 10 ng per tube[14] |

Key Experimental Protocols

The quantification of 11-dehydro-TXB2 relies on highly sensitive analytical methods. The use of 11-dehydro-TXB2-d4 as an internal standard is integral to achieving accuracy and precision.

Protocol 4.1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold-standard method for the definitive quantification of 11-dehydro-TXB2 in biological matrices.

Methodology:

-

Sample Preparation : A known quantity of 11-dehydro-TXB2-d4 internal standard is spiked into the biological sample (e.g., urine, plasma).[14]

-

Solid-Phase Extraction (SPE) : The sample is loaded onto an SPE cartridge to remove interfering substances and concentrate the analyte. The cartridge is washed, and the analyte and internal standard are eluted with an appropriate organic solvent.[14]

-

Chromatographic Separation : The purified extract is injected into a high-performance liquid chromatography (HPLC) system. The analytes are separated on a C18 column using a gradient of mobile phases (e.g., water with formic acid and acetonitrile).

-

Mass Spectrometric Detection : The column eluent is introduced into a tandem mass spectrometer, typically using negative-ion electrospray ionization (ESI).

-

Selected Reaction Monitoring (SRM) : The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the endogenous analyte and the deuterated standard.[14]

-

Quantification : The concentration of endogenous 11-dehydro-TXB2 is calculated from the ratio of the peak area of the analyte to the peak area of the internal standard, by reference to a standard curve.

Protocol 4.2: Quantification by Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a high-throughput alternative for measuring 11-dehydro-TXB2, particularly in clinical studies.

Methodology:

-

Plate Coating : A 96-well microplate is pre-coated with a capture antibody (e.g., goat anti-mouse IgG).[9]

-

Competitive Reaction : The urine sample (or standard), a primary monoclonal antibody specific for 11-dehydro-TXB2, and a fixed amount of 11-dehydro-TXB2 conjugated to an enzyme (e.g., alkaline phosphatase) are added to the wells.[9][16]

-

Incubation : During incubation, the endogenous 11-dehydro-TXB2 from the sample competes with the enzyme-conjugated 11-dehydro-TXB2 for the limited binding sites on the primary antibody.[16] The resulting antigen-antibody complexes are captured by the antibody coated on the plate.

-

Washing : The plate is washed to remove unbound reagents.[9]

-

Substrate Addition : A chromogenic substrate (e.g., p-nitrophenyl phosphate, pNPP) is added to each well.[9] The enzyme bound to the plate converts the substrate into a colored product.

-

Signal Measurement : The reaction is stopped, and the absorbance is read at 405 nm.[9] The color intensity is inversely proportional to the concentration of 11-dehydro-TXB2 in the sample.

-

Calculation : Concentrations are determined by comparing sample absorbance values to a standard curve. Results are often normalized to urinary creatinine levels to account for variations in urine dilution.[9]

Applications in Research and Drug Development

The precise measurement of 11-dehydro-TXB2, enabled by its deuterated standard, is crucial for several areas of research and development:

-

Pharmacodynamic Assessments : It is used to quantify the degree of COX-1 inhibition by aspirin and other antiplatelet drugs, helping to identify "aspirin resistance" and optimize dosing.[8][11]

-

Cardiovascular Research : Elevated levels of 11-dehydro-TXB2 are associated with increased risk of atherothrombotic events, making it a valuable prognostic biomarker in patients with cardiovascular disease.[6][17]

-

Inflammation and Allergy Research : The discovery of its activity at the CRTH2 receptor opens new avenues for investigating its role as a pro-inflammatory mediator in allergic diseases.[13]

-

Metabolic Disease Studies : Urinary 11-dehydro-TXB2 is often elevated in patients with metabolic syndrome and diabetes, reflecting a state of heightened platelet reactivity and cardiovascular risk.[17][18]

Conclusion

11-dehydro-thromboxane B2-d4 is a vital analytical tool that facilitates the reliable measurement of its endogenous counterpart, a key biomarker of in vivo platelet activation. Its application in mass spectrometry has become fundamental to cardiovascular research, the clinical monitoring of antiplatelet therapy, and emerging investigations into inflammatory pathways. This guide provides a foundational understanding of its properties, biological context, and analytical methodologies to support its effective use by researchers, scientists, and drug development professionals.

References

- 1. rndsystems.com [rndsystems.com]

- 2. wjgnet.com [wjgnet.com]

- 3. Tandem mass spectrometric determination of 11-dehydrothromboxane B2, an index metabolite of thromboxane B2 in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 11-Dehydrothromboxane B2 - Wikipedia [en.wikipedia.org]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. scbt.com [scbt.com]

- 11. researchgate.net [researchgate.net]

- 12. Reactome | TXB2 is converted to 11dh-TXB2 by TXDH [reactome.org]

- 13. 11-Dehydro-thromboxane B2, a stable thromboxane metabolite, is a full agonist of chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2) in human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of the major urinary thromboxane metabolites, 2,3-dinorthromboxane B2 and 11-dehydrothromboxane B2, by gas chromatography-mass spectrometry and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. 11-Dehydro Thromboxane B2/Creatinine Ratio | Rupa Health [rupahealth.com]

- 18. researchgate.net [researchgate.net]

The Genesis of a Key Mediator: A Technical Guide to the Discovery and Analysis of Thromboxane Metabolites

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the pivotal discovery of thromboxanes and the subsequent evolution of analytical methodologies for their metabolites. From the early days of bioassays to the precision of modern mass spectrometry, this document provides a comprehensive overview of the techniques that have enabled researchers to unravel the profound physiological and pathological roles of these potent lipid mediators. Detailed experimental protocols, comparative data, and visual workflows are presented to serve as a valuable resource for investigators in the fields of biochemistry, pharmacology, and clinical research.

A Landmark Discovery: The Emergence of Thromboxanes

The mid-1970s marked a significant turning point in eicosanoid research with the discovery of a new class of biologically active lipids derived from arachidonic acid. Building upon the foundational work on prostaglandins, for which Sune Bergström, Bengt Samuelsson, and John Vane would later share the Nobel Prize in Physiology or Medicine in 1982, Samuelsson's group at the Karolinska Institutet in Stockholm made a groundbreaking discovery.[1][2]

In a seminal 1975 paper published in the Proceedings of the National Academy of Sciences, Mats Hamberg, Jan Svensson, and Bengt Samuelsson described a novel, highly unstable compound released from platelets during aggregation, which they named thromboxane A2 (TXA2) .[3][4] This molecule, with a remarkably short half-life of about 30 seconds in aqueous solution, was found to be a potent inducer of platelet aggregation and a powerful vasoconstrictor.[5][6][7][8] Their elegant work elucidated that TXA2 is enzymatically generated from the prostaglandin endoperoxide PGH2 by an enzyme they identified as thromboxane synthase.[8][9] Due to its instability, TXA2 rapidly hydrolyzes to a more stable, biologically inactive metabolite, thromboxane B2 (TXB2) .[8][10] This discovery of the thromboxane branch of the arachidonic acid cascade provided a crucial piece of the puzzle in understanding the mechanisms of hemostasis and thrombosis.[11]

Analytical Methodologies for Thromboxane Metabolite Analysis

The transient nature of TXA2 necessitates the measurement of its more stable downstream metabolites to assess its in vivo production. The primary analytes for this purpose are thromboxane B2 (TXB2) and its major urinary metabolites, 11-dehydrothromboxane B2 (11-dehydro-TXB2) and 2,3-dinor thromboxane B2 (2,3-dinor-TXB2) .[12] The choice of metabolite and analytical technique depends on the biological matrix, the required sensitivity, and the specific research question.

Radioimmunoassay (RIA)

Historically, radioimmunoassay was one of the first methods developed for the quantification of TXB2.[13] This competitive immunoassay relies on the competition between unlabeled TXB2 in a sample and a fixed amount of radiolabeled TXB2 for a limited number of antibody binding sites.

-

Sample Collection and Preparation:

-

Collect whole blood into tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo platelet activation and TXB2 formation.

-

Centrifuge at 2-8°C to separate plasma.

-

Store plasma at -80°C until analysis.

-

For low plasma concentrations, an extraction step using a C18 solid-phase extraction (SPE) column may be necessary to concentrate the analyte and remove interfering substances.

-

-

Assay Procedure:

-

Pipette standards, controls, and plasma samples into assay tubes.

-

Add a specific rabbit anti-TXB2 antibody to each tube.

-

Add a known amount of radiolabeled TXB2 (e.g., ³H-TXB2 or ¹²⁵I-TXB2) to each tube.

-

Incubate the mixture, typically overnight at 4°C, to allow for competitive binding.

-

Separate the antibody-bound (bound) from the free radiolabeled TXB2. This is often achieved by adding a dextran-coated charcoal suspension, which adsorbs the free TXB2, followed by centrifugation.

-

Decant the supernatant containing the bound fraction into a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a beta or gamma counter.

-

-

Data Analysis:

-

Construct a standard curve by plotting the percentage of bound radiolabel versus the concentration of the unlabeled TXB2 standards.

-

Determine the concentration of TXB2 in the samples by interpolating their percentage of bound radiolabel from the standard curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA has become a widely used alternative to RIA due to its high sensitivity, specificity, and avoidance of radioactive materials. Competitive ELISAs are commonly employed for the quantification of thromboxane metabolites.

-

Sample Collection and Preparation:

-

Collect a mid-stream urine sample.

-

Centrifuge to remove any particulate matter.

-

Store urine at -20°C or -80°C.

-

Prior to the assay, thaw the samples and dilute them with the provided assay buffer.

-

-

Assay Procedure:

-

Pipette standards, controls, and diluted urine samples into the wells of a microplate pre-coated with a goat anti-rabbit IgG antibody.

-

Add a fixed amount of 11-dehydro-TXB2 conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) to each well.

-

Add a specific rabbit polyclonal or monoclonal antibody against 11-dehydro-TXB2 to each well.

-

Incubate the plate, typically for 2 hours at room temperature with shaking, to allow for the competitive binding reaction.

-

Wash the plate several times with a wash buffer to remove unbound reagents.

-

Add a substrate solution (e.g., p-nitrophenyl phosphate for alkaline phosphatase) to each well.

-

Incubate for a specified time (e.g., 1-2 hours) at room temperature or 37°C to allow for color development.

-

Stop the enzyme reaction by adding a stop solution.

-

-

Data Analysis:

-

Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 405 nm).

-

The intensity of the color is inversely proportional to the concentration of 11-dehydro-TXB2 in the sample.

-

Construct a standard curve by plotting the absorbance versus the concentration of the standards.

-

Calculate the concentration of 11-dehydro-TXB2 in the samples from the standard curve.

-

Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

-

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the gold standard for the quantification of thromboxane metabolites due to their high specificity and accuracy. These methods involve the physical separation of the analyte followed by its detection based on its mass-to-charge ratio.

-

Sample Preparation and Extraction:

-

Add an internal standard (a stable isotope-labeled version of the analyte, e.g., d4-11-dehydro-TXB2) to the urine sample.

-

Perform solid-phase extraction (SPE) using a C18 cartridge to purify and concentrate the metabolites.

-

Elute the metabolites from the SPE column.

-

-

Derivatization:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Derivatize the metabolites to make them volatile for GC analysis. A common two-step derivatization involves:

-

Methoximation: To protect the ketone groups.

-

Silylation: To convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers.

-

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the gas chromatograph.

-

The metabolites are separated based on their boiling points and interaction with the GC column.

-

The separated compounds enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions characteristic of the analyte and the internal standard.

-

-

Data Analysis:

-

Quantify the analyte by comparing the peak area of the analyte to that of the internal standard.

-

-

Sample Preparation and Extraction:

-

Add a deuterated internal standard (e.g., d4-2,3-dinor-TXB2) to the plasma sample.

-

Precipitate proteins with a solvent like acetonitrile.

-

Centrifuge and collect the supernatant.

-

Perform solid-phase extraction for further purification and concentration.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample into the liquid chromatograph.

-

The metabolites are separated on a reversed-phase column.

-

The eluent from the LC is introduced into the tandem mass spectrometer.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion for the analyte is selected and fragmented, and a specific product ion is monitored for quantification.

-

-

Data Analysis:

-

Quantify the analyte based on the ratio of the peak area of the analyte to the internal standard.

-

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of thromboxane metabolites.

Table 1: Performance Characteristics of Thromboxane Metabolite Assays

| Analytical Method | Analyte | Sample Matrix | Sensitivity | Assay Range |

| Radioimmunoassay (RIA) | TXB2 | Plasma, Serum | ~10 pg/assay | Varies by kit |

| ELISA | TXB2 | Plasma, Serum, Urine, Cell Culture | 10-50 pg/mL | 15.6-5,000 pg/mL |

| ELISA | 11-dehydro-TXB2 | Urine | ~10 pg/mL | 13.7-10,000 pg/mL |

| GC-MS | 11-dehydro-TXB2, 2,3-dinor-TXB2 | Urine | ~10 pg/mL | Varies |

| LC-MS/MS | TXB2 | Plasma, Serum | 0.244 ng/mL | Varies |

Table 2: Representative Concentrations of Thromboxane Metabolites in Healthy Adults and Patients with Cardiovascular Disease (CVD)

| Metabolite | Biological Matrix | Healthy Adults | Patients with CVD |

| 11-dehydro-TXB2 | Urine (pg/mg creatinine) | 635 ± 427 | Elevated levels associated with increased risk of adverse events |

| 2,3-dinor-TXB2 | Urine (µ g/24h ) | 0.53 ± 0.33 | - |

| 11-dehydro-TXB2 | Plasma (pg/mL) | 0.8-2.5 | - |

| TXB2 | Plasma (ng/L) | 39.0 ± 24.6 | Elevated in acute myocardial infarction |

Note: The values presented are illustrative and can vary depending on the specific study population and analytical method used.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and analytical workflows described in this guide.

Caption: Thromboxane A2 synthesis, signaling, and metabolism pathway.

Caption: General workflow for a competitive ELISA.

Caption: General workflow for mass spectrometry-based analysis.

References

- 1. Radioimmunoassay of thromboxane B2 in plasma: methodological modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Platelet aggregation and thromboxane B2 release in patients with acute myocardial infarction--their relation to coronary patency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 11-Dehydro Thromboxane B2/Creatinine Ratio | Rupa Health [rupahealth.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. assaygenie.com [assaygenie.com]

- 8. Urine 11-Dehydro-Thromboxane B2 in Aspirin-Naive Males with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Measurement of Thromboxane Biosynthesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Radioimmunoassay for plasma thromboxane B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of 11-Dehydro-Thromboxane B2 from Thromboxane A2

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thromboxane A2 (TXA2) is a potent, yet highly unstable, lipid mediator central to hemostasis and thrombosis. Its profound biological effects, coupled with a half-life of approximately 30 seconds, necessitate indirect methods for quantifying its in vivo production.[1][2] This is achieved by measuring its more stable downstream metabolites. Among these, 11-dehydro-thromboxane B2 (11-dehydro-TXB2) is a key long-lived enzymatic product, making it a reliable biomarker for assessing systemic TXA2 synthesis and platelet activation.[3][4] Understanding the complete biosynthetic pathway from TXA2 to 11-dehydro-TXB2 is critical for cardiovascular research, diagnosing prothrombotic states, and monitoring the efficacy of antiplatelet therapies such as aspirin.[5][6] This guide provides a detailed overview of the enzymatic steps, quantitative data, and common experimental protocols used to study this crucial metabolic pathway.

The Core Biosynthesis Pathway

The formation of 11-dehydro-TXB2 is a multi-step process that begins with the synthesis of TXA2 from arachidonic acid and proceeds through an unstable intermediate to its stable, measurable metabolite.

Step 1: Formation of Thromboxane A2 (TXA2)

The biosynthesis of TXA2 is initiated by the liberation of arachidonic acid from membrane phospholipids by the enzyme phospholipase A2 . Arachidonic acid is then converted into Prostaglandin H2 (PGH2) by cyclooxygenase enzymes (COX-1 in platelets).[2][7] Subsequently, the enzyme thromboxane-A synthase catalyzes the conversion of PGH2 into the biologically active TXA2.[1][8]

Step 2: Hydrolysis to Thromboxane B2 (TXB2)

TXA2 is exceptionally unstable in aqueous solutions and undergoes rapid, non-enzymatic hydrolysis to form the biologically inactive but stable compound, Thromboxane B2 (TXB2).[1][9] This conversion is a critical juncture, as TXB2 serves as the direct substrate for the final enzymatic step. Studies have confirmed that TXA2 is first hydrolyzed to TXB2 before subsequent enzymatic degradation.[10][11]

Step 3: Enzymatic Conversion to 11-dehydro-thromboxane B2

The final and rate-limiting enzymatic step is the conversion of TXB2 to 11-dehydro-TXB2. This reaction involves the dehydrogenation at the C-11 position of TXB2. The enzyme responsible is 11-hydroxythromboxane B2 dehydrogenase (TXDH) .[12] Further research has identified this enzyme as being identical to cytosolic aldehyde dehydrogenase (EC 1.2.1.3) .[13] The substrate TXB2 contains a hemiacetal structure, which likely exists in equilibrium with its aldehyde form to be processed by aldehyde dehydrogenase.[13]

Quantitative Data Summary

The measurement of TXA2 and its metabolites is characterized by vastly different half-lives and concentrations, which are crucial for interpreting experimental and clinical data.

| Parameter | Value | Significance | Reference(s) |

| Half-life of TXA2 | ~30 seconds | Extremely short; necessitates the use of stable metabolites for in vivo measurement. | [1][2] |

| Half-life of 11-dehydro-TXB2 | ~45-60 minutes | Long half-life allows for reliable, time-integrated measurement in plasma and urine. | [4][14][15] |

| Plasma Concentration (Healthy) | 0.9 - 4.3 pg/mL | Establishes a baseline for healthy individuals. | [4][15] |

| Plasma Concentration (Atherosclerosis) | 5 - 50 pg/mL | Elevated levels are indicative of increased platelet activation in pathological states. | [4] |

| Urinary Excretion (Healthy) | ~30 - 70 ng/mmol creatinine | Provides a non-invasive method for assessing systemic TXA2 production. | [15] |

| Fractional Conversion of TXB2 | ~6-7% | Represents the portion of TXB2 converted to its major urinary metabolites (11-dehydro-TXB2 and 2,3-dinor-TXB2). | [16] |

Experimental Protocols

The quantification of 11-dehydro-TXB2 is a cornerstone of research into platelet activation. Several robust methods are employed, with mass spectrometry-based techniques offering the highest sensitivity and specificity.

Protocol 1: Quantification by UPLC-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is considered a gold standard for the accurate quantification of thromboxane metabolites in urine.

Methodology:

-

Sample Collection: Collect urine samples and immediately freeze them at -80°C to prevent degradation.[17]

-

Sample Preparation:

-

Internal Standard: Add a known quantity of a deuterated internal standard (e.g., 11-dehydro-TXB2-d4) to the supernatant to account for sample loss during extraction and for matrix effects during ionization.

-

Solid Phase Extraction (SPE): (Optional but recommended for cleaner samples) Pass the sample through an SPE cartridge to isolate the analyte of interest and remove interfering substances.

-

UPLC Separation: Inject the prepared sample into an Ultra-Performance Liquid Chromatography system. The analytes are separated on a C18 reversed-phase column.

-

MS/MS Detection:

-

The eluent from the UPLC is directed into a tandem mass spectrometer.

-

Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

-

Use Multiple Reaction Monitoring (MRM) for detection. This involves selecting the precursor ion (the molecular weight of 11-dehydro-TXB2) and then fragmenting it to monitor for a specific product ion. This two-stage filtering provides excellent specificity.[17]

-

-

Quantification: The concentration of 11-dehydro-TXB2 in the original sample is calculated by comparing the ratio of the analyte peak area to the internal standard peak area against a standard curve.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, high-throughput method for quantifying 11-dehydro-TXB2, particularly in large clinical studies.

Methodology:

-

Principle: This is a competitive immunoassay. 11-dehydro-TXB2 in the sample competes with a fixed amount of enzyme-conjugated 11-dehydro-TXB2 (e.g., conjugated to alkaline phosphatase) for a limited number of binding sites on a specific antibody.[6][14]

-

Procedure:

-

Urine samples (often diluted) and standards are pipetted into wells of a microplate pre-coated with a capture antibody (e.g., anti-rabbit IgG).

-

The primary antibody (e.g., rabbit anti-11-dehydro-TXB2) and the enzyme-conjugated 11-dehydro-TXB2 are added.

-

The plate is incubated, allowing for competitive binding to occur.

-

The wells are washed to remove unbound components.

-

A substrate for the enzyme is added, which generates a colored product.

-

-

Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of 11-dehydro-TXB2 in the original sample.

-

Quantification: A standard curve is generated using known concentrations of 11-dehydro-TXB2, and the sample concentrations are interpolated from this curve.

Conclusion

The metabolic pathway from the transient TXA2 to the stable 11-dehydro-TXB2 is a fundamental process in cardiovascular physiology and pathology. The stability and relatively long half-life of 11-dehydro-TXB2 establish it as an indispensable biomarker for assessing in vivo platelet activity.[3][18] A thorough understanding of this pathway, combined with robust and precise analytical methods like UPLC-MS/MS and ELISA, provides researchers and clinicians with vital tools to investigate thrombotic diseases, evaluate cardiovascular risk, and tailor antiplatelet therapies for improved patient outcomes.[5][19]

References

- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 2. blog.irjpl.org [blog.irjpl.org]

- 3. 11-Dehydrothromboxane B2 - Wikipedia [en.wikipedia.org]

- 4. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Significance of urinary 11-dehydro-thromboxane B2 in age-related diseases: Focus on atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Prostaglandin H2 - Wikipedia [en.wikipedia.org]

- 9. Reactome | TXA2 is hydrolysed to TXB2 [reactome.org]

- 10. Fractional conversion of thromboxane A2 and B2 to urinary 2,3-dinor-thromboxane B2 and 11-dehydrothromboxane B2 in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of Thromboxane Biosynthesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reactome | TXB2 is converted to 11dh-TXB2 by TXDH [reactome.org]

- 13. 11-Hydroxythromboxane B2 dehydrogenase is identical to cytosolic aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. caymanchem.com [caymanchem.com]

- 16. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]

- 17. [Determination of three metabolites of thromboxane A2 and 8-iso-prostaglandin F2α in urine by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 11-Dehydro Thromboxane B2/Creatinine Ratio | Rupa Health [rupahealth.com]

- 19. Clinical Significance and Value of Serum Homocysteine and Urine 11 Dehydrothromboxane B2 Combined with Transferrin-Specific Peptide in the Diagnosis of Cerebral Apoplexy - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard of Bioanalysis: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, particularly within the realms of pharmaceutical development and clinical research, the pursuit of analytical accuracy and precision is paramount. This technical guide delves into the core principles, practical applications, and critical considerations of employing deuterated internal standards in mass spectrometry-based bioanalysis. By providing a stable and predictable reference point, these isotopically labeled compounds are instrumental in mitigating the inherent variability of complex biological matrices and analytical systems, thereby ensuring the generation of robust and reliable data.[1]

Core Principles: Why Deuterium Labeling is the Gold Standard

The foundational principle of using a deuterated internal standard (IS) is rooted in the concept of isotope dilution mass spectrometry (IDMS).[2] In this technique, a known quantity of a stable isotope-labeled version of the analyte is introduced into the sample at the earliest stage of the analysis.[2] This "spiked" sample is then subjected to the entire analytical workflow, from extraction to detection.

A deuterated internal standard is a molecule where one or more hydrogen atoms have been substituted with their heavier, stable isotope, deuterium (²H).[3] This substitution results in a compound that is chemically and physically almost identical to the analyte of interest but possesses a distinct, higher mass-to-charge ratio (m/z).[4] This mass difference allows the mass spectrometer to differentiate between the native analyte and the deuterated internal standard, while their near-identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization.[3][4]

The primary advantages of this approach are:

-

Correction for Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[3] Since the deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate normalization of the signal.[1]

-

Compensation for Variability in Sample Preparation: Losses of the analyte during extraction, evaporation, and reconstitution steps can introduce significant errors.[5] A deuterated internal standard, added at the beginning of the process, experiences the same losses, ensuring the ratio of the analyte to the internal standard remains constant.

-

Mitigation of Instrumental Fluctuations: Variations in injection volume and detector response can affect the absolute signal of the analyte.[5] The use of an internal standard corrects for these fluctuations, as both the analyte and the standard are affected proportionally.

Data Presentation: The Quantitative Impact of Deuterated Internal Standards

The use of deuterated internal standards demonstrably improves the accuracy and precision of bioanalytical methods. The following tables summarize quantitative data from various studies, highlighting the superiority of this approach.

Table 1: Comparison of Bioanalytical Method Performance with Different Internal Standard Strategies [2]

This table illustrates the significant improvement in precision and accuracy when a deuterated internal standard is used compared to an analog internal standard or no internal standard at all.

| Performance Metric | No Internal Standard (Hypothetical) | Analog Internal Standard | Deuterated Internal Standard |

| Accuracy (Mean % Bias) | ± 30% | 3.2% | -0.3% |

| Precision (% RSD) | > 25% | 8.6% | 7.6% |

Table 2: Performance Comparison of a Bioanalytical Assay for Kahalalide F [6][7]

This table presents a statistical comparison of a bioanalytical assay for the anticancer agent Kahalalide F using a butyric acid analog internal standard versus a deuterated (D8) stable isotope-labeled internal standard.

| Performance Metric | Analogous Internal Standard | Deuterated (D8) Internal Standard |

| Accuracy (Mean Bias) | 96.8% | 100.3% |

| Precision (Standard Deviation) | 8.6% | 7.6% |

| Variance | Significantly Higher (p=0.02) | Significantly Lower |

Table 3: Validation Summary for an HPLC-MS/MS Method for Venetoclax Using a Deuterated Internal Standard [8]

This table summarizes the validation results for an HPLC-MS/MS method for the quantification of Venetoclax in human plasma using its deuterated (D8) analogue as the internal standard, demonstrating the high level of precision and accuracy achievable.

| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low | 5.7 | 98.7 | 5.95 | 101.2 |

| Medium | 4.8 | 102.1 | 5.32 | 103.4 |

| High | 3.9 | 101.5 | 4.15 | 102.8 |

Experimental Protocols: A Step-by-Step Guide

The successful implementation of deuterated internal standards relies on well-defined and validated experimental protocols. The following provides a detailed methodology for a typical bioanalytical workflow for the quantification of a small molecule drug in human plasma.

Protocol 1: Plasma Sample Preparation via Protein Precipitation

Protein precipitation is a common, rapid, and effective method for removing the majority of proteins from plasma samples before LC-MS/MS analysis.

Materials:

-

Human plasma samples (stored at -80°C)

-

Deuterated Internal Standard (IS) stock solution

-

Acetonitrile (ACN), LC-MS grade, containing 0.1% formic acid

-

Microcentrifuge tubes (1.5 mL) or 96-well plates

-

Vortex mixer

-

Centrifuge (capable of >10,000 x g)

Methodology:

-

Thawing and Homogenization: Thaw frozen plasma samples on ice until completely liquefied. Vortex the samples for 10 seconds to ensure homogeneity.

-

Aliquoting: Aliquot 100 µL of each plasma sample (including study samples, calibration standards, and quality controls) into labeled microcentrifuge tubes.

-

Internal Standard Spiking: Add a precise volume (e.g., 20 µL) of the IS working solution to each tube (except for blank matrix samples). Vortex for 10 seconds.

-

Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.

-

Vortexing: Vortex vigorously for 1 minute to ensure complete protein denaturation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials, ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general framework for the quantification of a small molecule drug and its deuterated internal standard.

Instrumentation:

-

UHPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)

-

Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)

-

C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

LC Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A suitable gradient to ensure the analyte and IS co-elute and are separated from other matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode as appropriate for the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard to ensure selectivity and identity confirmation.

Data Analysis:

-

Peak Integration: Integrate the chromatographic peaks for the analyte and its deuterated internal standard.

-

Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and quality controls.

-

Calibration Curve Construction: Generate a calibration curve by plotting the response ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

-

Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of deuterated internal standards in mass spectrometry.

References

- 1. texilajournal.com [texilajournal.com]

- 2. benchchem.com [benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. benchchem.com [benchchem.com]

Unveiling a Key Biomarker: Physiological Concentrations of 11-Dehydro-Thromboxane B2 in Human Plasma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

11-dehydro-thromboxane B2 (11-dhTxB2) is a stable metabolite of the highly unstable Thromboxane A2 (TxA2), a potent mediator of platelet aggregation and vasoconstriction.[1] Due to the short half-life of TxA2, direct measurement is not feasible. Instead, its stable metabolites, such as 11-dhTxB2, serve as reliable indicators of in vivo TxA2 production and platelet activation.[2] This technical guide provides a comprehensive overview of the physiological concentrations of 11-dhTxB2 in human plasma, detailed experimental protocols for its quantification, and a visual representation of the relevant biological pathways and analytical workflows. This information is critical for researchers in cardiovascular disease, inflammation, and drug development, particularly for therapies targeting platelet function.

Data Presentation: Quantitative Concentrations of 11-dhTxB2 in Human Plasma

The following table summarizes the reported physiological concentrations of 11-dehydro-thromboxane B2 in human plasma from various studies. These values can vary based on the analytical methodology employed and the specific patient cohort.

| Study Population | Condition | Analytical Method | Mean Concentration (pg/mL) | Concentration Range (pg/mL) | Reference |

| Healthy Volunteers (n=6, male) | Healthy | Enzyme Immunoassay (EIA) | 4.0 ± 0.3 | Not Reported | [3] |

| Healthy Volunteers (n=5, male) | Healthy | Gas Chromatography-Mass Spectrometry-Mass Spectrometry (GC-MS/MS) | Not Reported | 0.8 - 2.5 | [2] |

| Healthy Volunteers | Healthy | Gas Chromatography/Negative-Ion Chemical Ionization Mass Spectrometry | Not Reported | 0.9 - 1.8 | [4] |

| Healthy Controls (n=41) | Healthy | Radioimmunoassay (RIA) | 1.8 ± 0.9 | Not Reported | [5] |

| Patients with Severe Atherosclerosis | Severe Atherosclerosis | Gas Chromatography/Negative-Ion Chemical Ionization Mass Spectrometry | Not Reported | 5 - 50 | [4] |

| Patients with Ischemic Stroke (n=29) | Cerebral Thrombosis | Radioimmunoassay (RIA) | 5.4 ± 2.5 | Not Reported | [5] |

Signaling Pathway

The formation of 11-dehydro-thromboxane B2 is a direct consequence of the Thromboxane A2 signaling pathway, which plays a pivotal role in hemostasis and thrombosis.

Experimental Protocols

Accurate quantification of 11-dhTxB2 is paramount for its clinical and research applications. The following sections detail the methodologies for the key experiments cited.

Sample Collection and Preparation

Proper sample handling is crucial to prevent ex vivo platelet activation and artifactual generation of thromboxanes.

-

Anticoagulant: Blood should be collected in tubes containing an anticoagulant such as EDTA or citrate.

-

Inhibitor: To prevent cyclooxygenase activity post-collection, an inhibitor like indomethacin should be added to the collection tube.

-

Centrifugation: Plasma should be separated by centrifugation at a low speed (e.g., 1,500 x g for 15 minutes) at 4°C as soon as possible after collection.

-

Storage: Plasma samples should be stored at -80°C until analysis to ensure the stability of 11-dhTxB2.

Enzyme Immunoassay (EIA)

EIA is a common method for the quantification of 11-dhTxB2, offering a balance of sensitivity and throughput.

-

Principle: This is a competitive immunoassay where 11-dhTxB2 in the sample competes with a fixed amount of enzyme-labeled 11-dhTxB2 for a limited number of antibody binding sites. The amount of bound enzyme is inversely proportional to the concentration of 11-dhTxB2 in the sample.

-

Procedure Outline:

-

Sample Purification: Plasma samples often require a purification step, such as immunoaffinity purification, to remove interfering substances.[3]

-

Assay Plate Preparation: Microtiter plates are coated with a capture antibody (e.g., anti-rabbit IgG).

-

Competitive Binding: The plasma sample (or standard) is added to the wells along with a polyclonal anti-11-dhTxB2 antibody and horseradish peroxidase (HRP)-linked 11-dhTxB2. The plate is incubated to allow for competitive binding.

-

Washing: The plate is washed to remove unbound reagents.

-

Substrate Addition: A substrate for HRP is added, leading to a colorimetric reaction.

-

Detection: The absorbance is read using a microplate reader, and the concentration of 11-dhTxB2 is determined by comparison to a standard curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS and tandem MS (GC-MS/MS) are highly sensitive and specific methods for the quantification of 11-dhTxB2.

-

Principle: This technique involves the separation of the analyte by gas chromatography followed by its detection and quantification by mass spectrometry. The use of a stable isotope-labeled internal standard is crucial for accurate quantification.[2]

-

Procedure Outline:

-

Internal Standard: A deuterated analog of 11-dhTxB2 is added to the plasma sample as an internal standard.

-

Extraction: The sample is subjected to solid-phase extraction (SPE) to isolate the analyte and internal standard.

-

Derivatization: 11-dhTxB2 is chemically modified (derivatized) to increase its volatility and improve its chromatographic and mass spectrometric properties.

-

GC Separation: The derivatized extract is injected into a gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the column.

-

MS/MS Detection: The separated components enter the mass spectrometer. In tandem MS, a specific parent ion of the derivatized 11-dhTxB2 is selected and fragmented, and a specific daughter ion is monitored for quantification (Selected Reaction Monitoring - SRM). The ratio of the signal from the endogenous 11-dhTxB2 to that of the internal standard is used to calculate the concentration.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of 11-dhTxB2 in human plasma using mass spectrometry.

Conclusion

The quantification of plasma 11-dehydro-thromboxane B2 provides a valuable window into in vivo platelet activity and the efficacy of antiplatelet therapies. The choice of analytical methodology depends on the required sensitivity, specificity, and sample throughput. While immunoassays offer a practical approach for larger-scale studies, mass spectrometry-based methods provide the highest degree of accuracy and are considered the gold standard. Adherence to strict sample collection and preparation protocols is essential to ensure the integrity of the results, regardless of the analytical technique employed. This guide provides a foundational understanding for researchers and clinicians working with this important biomarker.

References

- 1. resources.rndsystems.com [resources.rndsystems.com]

- 2. Tandem mass spectrometric determination of 11-dehydrothromboxane B2, an index metabolite of thromboxane B2 in plasma and urine [pubmed.ncbi.nlm.nih.gov]

- 3. Enzyme immunoassay of human plasma 11-dehydrothromboxane B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 11-Dehydro Thromboxane B2/Creatinine Ratio | Rupa Health [rupahealth.com]

Unraveling Aspirin Resistance: A Technical Guide to the Role of Thromboxane Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspirin's efficacy in preventing atherothrombotic events is well-established, primarily through the irreversible inhibition of cyclooxygenase-1 (COX-1) and subsequent reduction of thromboxane A2 (TXA2), a potent mediator of platelet activation. However, a significant portion of the population exhibits "aspirin resistance," a phenomenon linked to an increased risk of cardiovascular events. This technical guide provides an in-depth exploration of the biochemical underpinnings of aspirin resistance, with a specific focus on the measurement and interpretation of thromboxane metabolites—namely serum thromboxane B2 (TxB2) and urinary 11-dehydrothromboxane B2 (11-dhTxB2)—as key biomarkers. This document details the experimental protocols for quantifying these metabolites and assessing platelet function, presents quantitative data to aid in the interpretation of results, and illustrates the core signaling pathways and experimental workflows.

Introduction: The Biochemical Basis of Aspirin Action and Resistance

Aspirin, or acetylsalicylic acid, exerts its antithrombotic effects by acetylating a serine residue in the active site of the COX-1 enzyme within platelets.[1] This irreversible inhibition prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor of TXA2.[2] By blocking TXA2 synthesis, aspirin effectively dampens platelet aggregation and vasoconstriction.[3]

Aspirin resistance is defined as the inability of aspirin to adequately suppress platelet TXA2 production, leading to insufficient inhibition of platelet function.[4][5] This can result in continued risk of thrombotic events despite aspirin therapy. The prevalence of aspirin resistance varies widely, in part due to the diverse methodologies used for its detection.[6] Measuring the stable metabolites of TXA2 offers a direct and quantitative approach to assessing aspirin's pharmacodynamic effect.

Thromboxane Metabolites as Biomarkers:

-

Serum Thromboxane B2 (TxB2): TXA2 is highly unstable, with a half-life of about 30 seconds, and rapidly hydrolyzes to its stable, inactive metabolite, TxB2.[7] Measuring serum TxB2 levels after allowing whole blood to clot ex vivo provides a specific assessment of platelet COX-1 activity and, consequently, the efficacy of aspirin's inhibitory action.[8]

-

Urinary 11-dehydrothromboxane B2 (11-dhTxB2): This is a major urinary metabolite of TxB2, and its measurement provides a time-integrated index of in vivo TXA2 production from both platelet and non-platelet sources.[9][10]

Signaling Pathways and Mechanisms of Resistance

A comprehensive understanding of the thromboxane signaling pathway is crucial for interpreting the impact of aspirin and the nuances of aspirin resistance.

Mechanisms Contributing to Aspirin Resistance:

-

Genetic Polymorphisms: Variations in the genes encoding for COX-1 (e.g., rs1330344) and other platelet receptors can alter aspirin's binding affinity or downstream signaling, leading to reduced efficacy.[11][12]

-

Increased Platelet Turnover: Conditions like diabetes and post-operative states can accelerate platelet production.[13][14] Since aspirin's inhibition of COX-1 is irreversible, a rapid influx of new, uninhibited platelets into circulation can overcome the antiplatelet effect of a standard daily dose.[15]

-

Non-Platelet Sources of Thromboxane: While platelets are the primary source of TXA2, other cells like monocytes and macrophages can also produce it, particularly in inflammatory states. This non-platelet synthesis is often COX-2 dependent and less sensitive to low-dose aspirin.[16]

-

Inadequate Dosing and Non-Compliance: Insufficient dosage or poor patient adherence to aspirin therapy are significant contributors to apparent aspirin resistance.[6]

-

Drug Interactions: Concomitant use of non-steroidal anti-inflammatory drugs (NSAIDs) can competitively inhibit aspirin's access to the COX-1 enzyme.[17]

Data Presentation: Quantitative Analysis of Aspirin Resistance

The following tables summarize key quantitative data from various studies, providing a comparative overview of thromboxane metabolite levels and platelet function test cutoffs used to define aspirin resistance.

Table 1: Cutoff Values for Defining Aspirin Resistance

| Assay | Agonist/Analyte | Cutoff for Aspirin Resistance | Reference(s) |

| Urinary 11-dhTxB2 | 11-dehydrothromboxane B2 | > 1500 pg/mg creatinine | [9][18] |

| Light Transmission Aggregometry (LTA) | Arachidonic Acid (AA) | ≥ 20% aggregation | [19] |

| VerifyNow Aspirin Assay | Arachidonic Acid | > 550 Aspirin Reaction Units (ARU) | |

| PFA-100 | Collagen/Epinephrine | Closure Time > 193 seconds (example) |

Table 2: Thromboxane Metabolite Levels in Different Patient Populations

| Patient Group | Condition | Thromboxane Metabolite | Level in Aspirin-Resistant | Level in Aspirin-Sensitive | Reference(s) |

| Coronary Artery Disease | Stable | Serum TxB2 | Mean: 1.57 ng/mL | Mean: 0.45 ng/mL | [20] |

| Healthy Volunteers | - | Urinary 11-dhTxB2 | > 1520 pg/mg creatinine | < 1520 pg/mg creatinine | [21] |

| Diabetes Mellitus | Type 2 | Urinary 11-dhTxB2 | 20.8% of patients > 1500 pg/mg Cr | 79.2% of patients < 1500 pg/mg Cr | [10][16] |

| Asthma | Aspirin-Sensitive | Urinary 11-dhTxB2 | 891 +/- 77 pg/mg creatinine | 657 +/- 90 pg/mg creatinine | [22] |

| Healthy vs. Diabetes vs. ACS | Baseline (Aspirin-free) | Urinary 11-dhTxB2 | Mean: 7322 pg/mg (ACS) | Mean: 4660.5 pg/mg (Diabetes) | [18] |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Measurement of Serum Thromboxane B2 (TxB2) by ELISA

Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA). TxB2 in the sample competes with a fixed amount of enzyme-labeled TxB2 for binding sites on a microplate coated with an anti-TxB2 antibody. The amount of bound enzyme is inversely proportional to the concentration of TxB2 in the sample.

Methodology:

-

Sample Collection and Preparation:

-

Draw whole blood into a serum separator tube.

-

Allow the blood to clot at room temperature for at least 1 hour or overnight at 4°C.

-

Centrifuge at 1,000 x g for 20 minutes.

-

Collect the serum and store at -20°C or -80°C until analysis.

-

-

Assay Procedure (based on a typical kit):

-

Prepare standards and samples. Samples may require dilution.

-

Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.

-

Add 50 µL of diluted enzyme-TxB2 conjugate to each well.

-

Incubate for 1 hour at 37°C.

-

Wash the plate 3-5 times with wash buffer.

-

Add 100 µL of substrate solution to each well and incubate for 10-20 minutes at 37°C.

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the TxB2 concentration in the samples by interpolating their absorbance values on the standard curve.

-

Measurement of Urinary 11-dehydrothromboxane B2 (11-dhTxB2) by ELISA